molecular formula C22H21BO2 B1444479 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 863878-53-9

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1444479
CAS No.: 863878-53-9
M. Wt: 328.2 g/mol
InChI Key: GECBKKNKRQJNCX-UHFFFAOYSA-N
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Description

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluoranthene moiety attached to a dioxaborolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of fluoranthen-3-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The fluoranthene moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in electronic applications involves its ability to transport electrons efficiently. The fluoranthene moiety provides a stable π-conjugated system that facilitates electron mobility, while the dioxaborolane ring enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluoranthene moiety with a dioxaborolane ring, which imparts both high electron mobility and stability. This makes it particularly suitable for use in high-performance electronic devices .

Properties

IUPAC Name

2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBKKNKRQJNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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